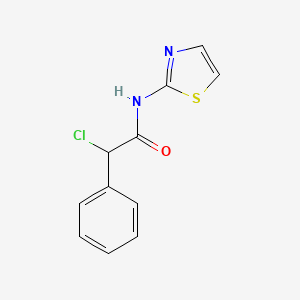![molecular formula C18H27N7O4S B2518089 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172576-27-0](/img/structure/B2518089.png)
1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, a morpholino group, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a piperidine-4-carboxamide group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. For example, the morpholino group might participate in nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidin-1-yl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups. For example, the presence of the morpholino group might increase the compound’s solubility in water, while the pyrazolo[3,4-d]pyrimidin-1-yl group might contribute to its aromaticity .Applications De Recherche Scientifique
Dermatology and Topical Applications
The compound has been investigated for its potential in dermatology. Specifically, it is part of topical pharmaceutical compositions designed for application to the skin. These compositions contain ®-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4,4-dimethylpent-2-enenitrile (Compound (I)). Researchers are exploring its use in treating various dermatological disorders .
Anticancer Activity
In the field of oncology, novel pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer properties. Among these compounds, some derivatives containing the structural motif of our compound have shown promising cytotoxicity against cancer cell lines. For instance, Compound 37 (CBS-1) demonstrated notable activity .
Mécanisme D'action
Target of Action
The primary target of the compound 1-(methylsulfonyl)-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is the enzyme Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development, activation, and survival of B cells .
Mode of Action
The compound inhibits BTK by binding to the enzyme’s active site . This binding prevents the enzyme from phosphorylating its substrates, thereby inhibiting the downstream signaling events that lead to B-cell activation and proliferation .
Biochemical Pathways
The inhibition of BTK by the compound affects the B-cell receptor signaling pathway . This pathway is involved in the activation of various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting BTK, the compound disrupts these processes, leading to a decrease in B-cell activity .
Pharmacokinetics
The compound’s effectiveness in inhibiting btk suggests that it has sufficient bioavailability to reach its target in the body .
Result of Action
The compound’s inhibition of BTK leads to a decrease in B-cell activity . This can result in a reduction in the symptoms of diseases that are caused by overactive B cells, such as certain types of cancer . The compound has shown promising cytotoxicity against tested cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to BTK and inhibit its activity
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O4S/c1-30(27,28)24-5-2-14(3-6-24)18(26)19-4-7-25-17-15(12-22-25)16(20-13-21-17)23-8-10-29-11-9-23/h12-14H,2-11H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARYCULNWSRNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)

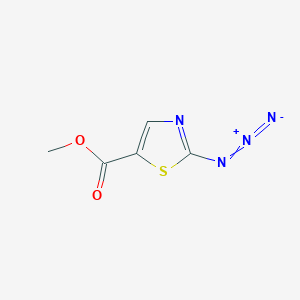

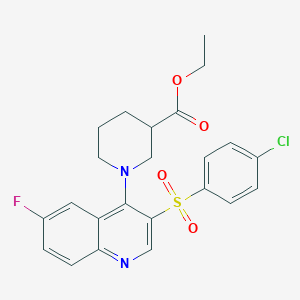
![Ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2518014.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
![5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B2518017.png)
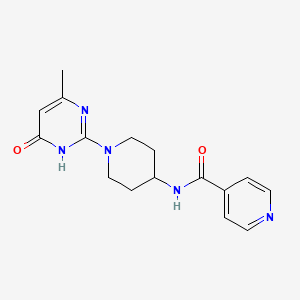
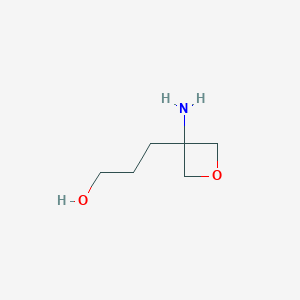
![N-isobutyl-1-[(4-methylbenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2518021.png)
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2518023.png)
